5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(2,4-Dimethylphenyl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2,4-dimethylphenyl group at the 5-position and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl-1,2-oxazole-4-carboxylic acid: Similar structure but with different substitution patterns.
5-Phenyl-1,2-oxazole-4-carboxylic acid: Lacks the dimethyl groups on the phenyl ring.
5-(2-Methylphenyl)-1,2-oxazole-4-carboxylic acid: Contains only one methyl group on the phenyl ring.
Uniqueness
5-(2,4-Dimethylphenyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)6-13-16-11/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYPALSFCPPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NO2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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